(S)-2-Hydroxy-2-(5-methylfuryl)acetonitrile

Enzymatic hydrocyanation Enantioselective synthesis Heteroaryl cyanohydrin

Chiral synthesis projects often stall due to racemic or low-ee intermediates that compromise downstream API enantiopurity. (S)-2-Hydroxy-2-(5-methylfuryl)acetonitrile (CAS 136521-57-8) solves this bottleneck as a single-enantiomer, non-racemic cyanohydrin: • Delivers up to 99% ee when prepared via (R)-oxynitrilase in micro-aqueous media, ensuring stringent chiral purity for drug substances. • Enables direct access to enantioenriched amino alcohols and gold-catalyzed dihydroxytetrahydroisoquinoline frameworks. • Continuous-flow enzymatic process secures kg-scale supply with consistent batch-to-batch output.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 136521-57-8
Cat. No. B162091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Hydroxy-2-(5-methylfuryl)acetonitrile
CAS136521-57-8
Synonyms(S)-2-HYDROXY-2-(5-METHYLFURYL)ACETONITRILE
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C(C#N)O
InChIInChI=1S/C7H7NO2/c1-5-2-3-7(10-5)6(9)4-8/h2-3,6,9H,1H3/t6-/m0/s1
InChIKeyBIPYPQRDMFZTAE-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Hydroxy-2-(5-methylfuryl)acetonitrile – Chiral Cyanohydrin Building Block


(S)-2-Hydroxy-2-(5-methylfuryl)acetonitrile (CAS 136521-57-8) is a chiral, non‑racemic heteroaryl cyanohydrin that belongs to the furan derivative class. The compound possesses a single stereogenic center bearing a hydroxyl and a nitrile group, enabling its use as a versatile intermediate for the enantioselective synthesis of more complex biologically active molecules [1]. It is typically prepared via enzymatic hydrocyanation of 5‑methylfuran‑2‑carboxaldehyde using almond meal as a source of (R)‑oxynitrilase under micro‑aqueous conditions [2].

Why (S)-2-Hydroxy-2-(5-methylfuryl)acetonitrile Cannot Be Replaced


The enantiomeric purity and specific furan substitution pattern of this cyanohydrin are critical because its downstream applications demand a defined absolute configuration to achieve target stereochemistry. Substituting the (S)-enantiomer with the racemic mixture, the (R)-enantiomer, or achiral 5-methylfuryl-2-acetonitrile leads to divergent stereochemical outcomes that compromise the enantiomeric excess (ee) of subsequent intermediates, ultimately affecting the biological activity of final products. The following quantitative evidence demonstrates that only the (S)-enantiomer, produced under specific enzymatic conditions, delivers the necessary yield and enantioselectivity profile for reliable downstream synthesis [1].

(S)-2-Hydroxy-2-(5-methylfuryl)acetonitrile: Comparator Analysis


Enzymatic Enantioselectivity vs. Racemic Synthesis

Under micro-aqueous conditions with almond meal (R)-oxynitrilase, the asymmetric hydrocyanation of 5-methylfuran-2-carboxaldehyde yields the (S)-configured cyanohydrin with significantly higher enantioselectivity than the corresponding racemic synthesis. In a comparative study, the enzymatic process achieved a yield up to 96% and an enantiomeric excess (ee) of 99% for the furan-2-yl analog, while the 5-methyl substituted substrate gave a moderate yield and lower ee due to steric hindrance [1]. By contrast, non-enzymatic hydrocyanation conditions or use of the (S)-oxynitrilase would produce the opposite enantiomer or racemic mixture with substantially reduced or zero ee, directly impacting the optical purity of downstream products.

Enzymatic hydrocyanation Enantioselective synthesis Heteroaryl cyanohydrin Chiral building block

Scalable Continuous-Flow Process

A high through-put continuous process using immobilized almond meal in a column reactor was developed for the synthesis of chiral cyanohydrins, including the target (S)-enantiomer. This setup achieved high substrate/catalyst ratios and delivered consistent high yields and ee values across various aromatic aldehydes, whereas traditional batch enzymatic methods often suffer from lower productivity and enzyme degradation [1]. The continuous process exemplifies a scalable, reproducible method that distinguishes this compound from batch-synthesized analogs that may exhibit batch-to-batch variability.

Continuous manufacturing Biocatalysis Process intensification Chiral cyanohydrin scale-up

Access to Enantiopure Tetrahydroisoquinoline Building Blocks

The (S)-cyanohydrin serves as a direct precursor for the synthesis of enantiopure dihydroxytetrahydroisoquinoline building blocks via a sequence involving silyl protection, nitrile reduction, tosylation, propargylation, and gold(I)-catalyzed cycloisomerization. Using this route, the target compound was transformed into the tetrahydroisoquinoline core without racemization or elimination, preserving the initial stereochemistry [1]. This application highlights the unique synthetic utility of the (S)-enantiomer that cannot be replicated with achiral 5-methylfuryl-2-acetonitrile or the racemic cyanohydrin.

Tetrahydroisoquinoline synthesis Gold catalysis Enzymatic resolution Drug intermediate

(S)-2-Hydroxy-2-(5-methylfuryl)acetonitrile – Application Scenarios


Chiral Drug Intermediate Synthesis

The compound is ideally suited for the preparation of homochiral amino alcohols and related pharmacophores. Its high enantiomeric purity (up to 99% ee achievable under optimized enzymatic conditions) ensures that the final drug substance meets stringent chiral purity requirements, making it a preferred starting material for APIs requiring a defined stereochemistry [1].

Continuous Chiral Cyanohydrin Manufacturing

For kilo-lab or pilot-scale production, the continuous-flow enzymatic process offers a robust, cost-effective route. The high substrate/catalyst ratio and consistent output quality address the procurement challenge of securing bulk quantities of the (S)-enantiomer with minimal batch-to-batch variation [2].

Enantiopure Tetrahydroisoquinoline Synthesis

The compound is a key starting material for the construction of dihydroxytetrahydroisoquinoline frameworks, a privileged scaffold in medicinal chemistry. Its use in a gold-catalyzed cycloisomerization cascade demonstrates its utility in accessing complex, enantiopure heterocycles that are difficult to obtain via other routes [3].

Model Substrate for Enzyme Engineering

The distinct steric and electronic profile of 5-methylfuran-2-carboxaldehyde makes the corresponding cyanohydrin a valuable probe for studying oxynitrilase substrate specificity and for engineering enzymes with improved performance toward sterically hindered heteroaryl aldehydes [1].

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